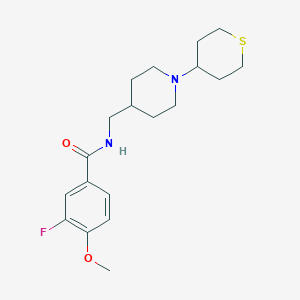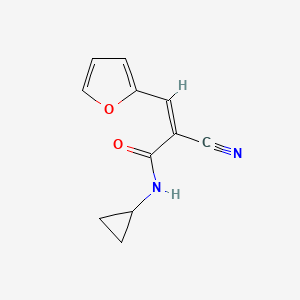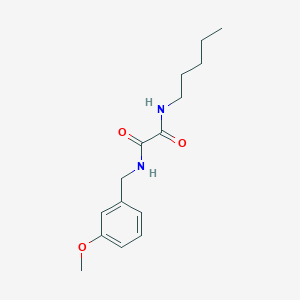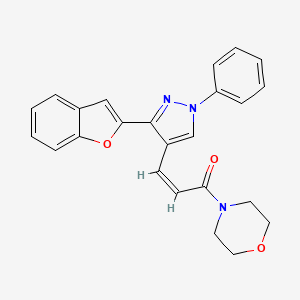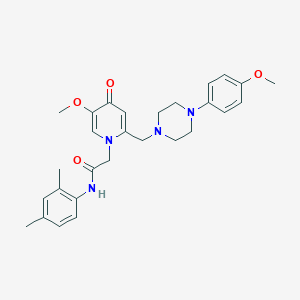
N-(2,4-dimethylphenyl)-2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C28H34N4O4 and its molecular weight is 490.604. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Screening
- The synthesis of derivatives similar to the specified compound has been extensively studied. For instance, derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288) have been synthesized and characterized for antibacterial, antifungal, and anthelmintic activity. Some compounds showed significant biological activities, and their molecular docking revealed similar binding poses as standards, indicating a good correlation with observed in vitro data for active compounds. Additionally, these compounds have applications in latent fingerprint analysis due to their stickiness and rhythm, making them potential agents for detecting hidden fingerprints on various surfaces (Khan et al., 2019).
Structural Modifications and Receptor Affinity
- Research into structural modifications of similar compounds has led to identifying derivatives with moderate to high affinity for dopamine D(3) receptors. For example, changes in the aromatic ring linked to the N-1 piperazine ring of benzamide PB12 derivatives resulted in compounds with improved binding affinity for D(3) receptors, indicating potential applications in neurological research and therapy (Leopoldo et al., 2002).
Antitumor and Analgesic Agents
- Novel derivatives have been synthesized for evaluation as antitumor and analgesic agents. Some compounds exhibited significant inhibitory activity on COX-2 selectivity and showed promising analgesic and anti-inflammatory activities, comparing favorably with standard drugs. This suggests their potential in developing new therapeutic agents for treating inflammation and pain (Abu‐Hashem et al., 2020).
Pesticide Potential
- N-derivatives characterized by X-ray powder diffraction have shown potential as pesticides. Their structural characterization lays the groundwork for further exploration of their use in pest control, indicating the diverse applications of these compounds beyond their biological activity (Olszewska et al., 2011).
Anticonvulsant Activity
- A series of new 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides were synthesized and evaluated for their anticonvulsant activity. The results indicated that these compounds provide protection in animal models of epilepsy, with some showing significant analgesic activity. This highlights the potential of similar compounds in developing new anticonvulsant and analgesic medications (Obniska et al., 2015).
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[5-methoxy-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N4O4/c1-20-5-10-25(21(2)15-20)29-28(34)19-32-18-27(36-4)26(33)16-23(32)17-30-11-13-31(14-12-30)22-6-8-24(35-3)9-7-22/h5-10,15-16,18H,11-14,17,19H2,1-4H3,(H,29,34) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZQDKQUIOXGNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCN(CC3)C4=CC=C(C=C4)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-chloro-5-(styrylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2811455.png)
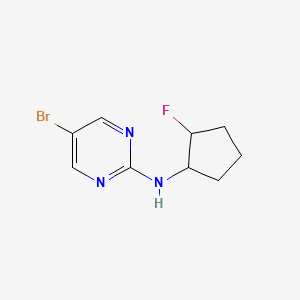

![(2S,3R)-3-[3-Acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/no-structure.png)

![6-(3,4-Dichlorophenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonitrile](/img/structure/B2811461.png)
![2-(2-(4-chlorophenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2811464.png)
